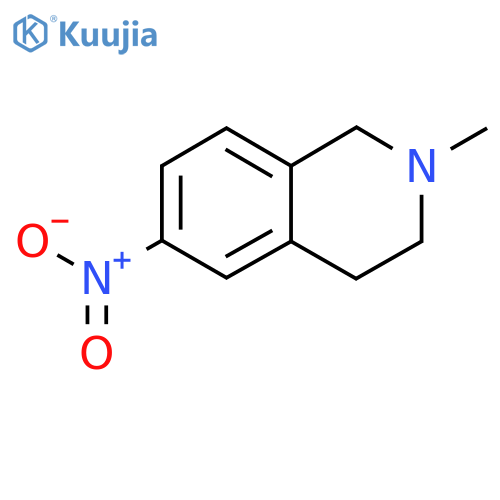

Cas no 14097-36-0 (2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

-

- Isoquinoline, 1,2,3,4-tetrahydro-2-methyl-6-nitro-

- 2-Methyl-6-nitro-1,2,3,4-tetrahydro-isoquinoline

- 2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline

- 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

- 14097-36-0

- DTXSID601243499

- CS-0196772

- 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline

- Y14654

- BS-51290

- SCHEMBL20232216

-

- インチ: 1S/C10H12N2O2/c1-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-3,6H,4-5,7H2,1H3

- InChIKey: LXNOPQKFWGOYFU-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C2([H])[H])=O

計算された属性

- せいみつぶんしりょう: 192.089877630g/mol

- どういたいしつりょう: 192.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 49.1

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM240806-250mg |

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline |

14097-36-0 | 97% | 250mg |

$*** | 2023-03-30 | |

| Chemenu | CM240806-1g |

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline |

14097-36-0 | 97% | 1g |

$514 | 2021-08-04 | |

| Aaron | AR01DUEO-1g |

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline |

14097-36-0 | 97% | 1g |

$480.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1222546-1g |

2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline |

14097-36-0 | 95% | 1g |

$510 | 2025-02-26 | |

| Chemenu | CM240806-10g |

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline |

14097-36-0 | 97% | 10g |

$1636 | 2021-08-04 | |

| Ambeed | A665525-250mg |

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline |

14097-36-0 | 97% | 250mg |

$192.0 | 2025-02-26 | |

| 1PlusChem | 1P01DU6C-100mg |

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline |

14097-36-0 | 97% | 100mg |

$157.00 | 2024-06-21 | |

| A2B Chem LLC | AX24452-1g |

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline |

14097-36-0 | 97% | 1g |

$580.00 | 2024-04-20 | |

| 1PlusChem | 1P01DU6C-250mg |

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline |

14097-36-0 | 97% | 250mg |

$214.00 | 2024-06-21 | |

| Aaron | AR01DUEO-100mg |

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline |

14097-36-0 | 97% | 100mg |

$128.00 | 2025-02-12 |

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline 関連文献

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

6. Back matter

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinolineに関する追加情報

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 14097-36-0): Properties, Applications, and Research Insights

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 14097-36-0) is a specialized organic compound belonging to the tetrahydroisoquinoline family. This heterocyclic structure has garnered significant attention in pharmaceutical and chemical research due to its unique scaffold, which serves as a building block for bioactive molecules. The presence of both methyl and nitro substituents on the core structure enhances its reactivity and potential applications in drug discovery.

Recent studies highlight the growing interest in nitrogen-containing heterocycles, particularly those like 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, as key intermediates in synthesizing CNS-targeting compounds. Researchers are exploring its role in modulating neurotransmitter pathways, aligning with current trends in neurodegenerative disease research. The compound's structural flexibility allows for derivatization, making it valuable for medicinal chemistry applications.

From a chemical perspective, 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline exhibits interesting physicochemical properties. The nitro group contributes to its electron-withdrawing characteristics, while the tetrahydroisoquinoline core provides a rigid framework for molecular interactions. These features make it particularly useful in designing compounds with specific binding affinities, addressing the pharmaceutical industry's demand for targeted drug delivery systems.

The synthesis of 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Modern synthetic approaches emphasize green chemistry principles, reflecting the industry's shift toward sustainable production methods. Analytical techniques such as HPLC and NMR spectroscopy are crucial for characterizing this compound and verifying its structural integrity.

In material science applications, derivatives of 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline have shown promise as components in organic electronic materials. The conjugated system and electron-deficient nature of the nitro group make it potentially useful in developing novel semiconducting materials, aligning with current research into organic photovoltaics and flexible electronics.

The global market for specialized tetrahydroisoquinoline derivatives continues to expand, driven by pharmaceutical R&D investments. 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline serves as an important intermediate in this landscape, with manufacturers focusing on scalable production methods to meet growing demand. Quality control remains paramount, with strict adherence to international standards for chemical purity and characterization.

Recent patent literature reveals innovative applications of 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline derivatives in addressing contemporary medical challenges. Researchers are investigating its potential in developing treatments for conditions related to neurological disorders and metabolic diseases, reflecting current healthcare priorities. The compound's versatility enables modifications that can fine-tune pharmacological properties.

From a safety perspective, proper handling procedures should be followed when working with 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, including appropriate personal protective equipment and ventilation. While not classified as hazardous under normal conditions, standard laboratory safety protocols apply to ensure safe usage in research and industrial settings.

The future outlook for 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline appears promising, with ongoing research uncovering new applications. Its role in drug discovery pipelines continues to evolve, particularly in areas addressing unmet medical needs. As synthetic methodologies advance, we can expect more efficient routes to this valuable chemical building block and its derivatives.

For researchers and industry professionals seeking high-quality 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, selecting reputable suppliers with rigorous quality control measures is essential. The compound's purity and consistency are critical factors that can significantly impact downstream applications and research outcomes in pharmaceutical development and material science innovations.

14097-36-0 (2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline) 関連製品

- 1243271-22-8(6-Bromo-N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)hexanamide)

- 450412-22-3(3-Bromo-2-iodoanisole)

- 5089-08-7((2-Methyl-5-nitrophenyl)hydrazine)

- 898434-03-2(N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide)

- 1018288-22-6(2-(2,3-dimethylphenoxy)ethane-1-sulfonyl chloride)

- 1006463-59-7(N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide)

- 2138372-64-0(1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one)

- 261762-41-8(3-Chloro-2,6-difluorobenzamide)

- 1260682-16-3(3-(3-chloro-2,4-difluorophenyl)pyrrolidine)

- 157981-64-1(2-4-(tert-butoxy)phenylethan-1-amine)